molecular formula C11H18ClNO2 B12299683 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hcl

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hcl

Cat. No.: B12299683
M. Wt: 235.74 g/mol
InChI Key: YXLSDLKSKODYFG-FEUVXQGESA-N
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Description

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is a stable isotope-labeled compound. It is used as a reference standard in various scientific research applications. The compound is characterized by its high chemical purity and is often utilized in studies involving stable isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the phenyl ethylamine backbone, followed by the introduction of ethoxy and methoxy groups. Deuterium atoms are then incorporated into the molecule through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to achieve high purity and yield. The process involves the use of specialized equipment to handle deuterium gas and other reagents. The final product is purified through crystallization or chromatography techniques to ensure it meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is widely used in scientific research, including:

    Chemistry: As a reference standard in analytical chemistry for the quantification of similar compounds.

    Biology: In studies involving metabolic pathways and enzyme kinetics.

    Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: In the development of new materials and chemical processes that require precise isotopic labeling.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various systems. The molecular pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction mechanisms in chemical research.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride: Another stable isotope-labeled compound used in similar research applications.

    4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds.

Uniqueness

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

235.74 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(3-ethoxy-4-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i6D2,7D2;

InChI Key

YXLSDLKSKODYFG-FEUVXQGESA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])N.Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)OC.Cl

Origin of Product

United States

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